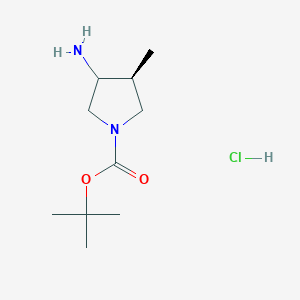

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions often involve the use of strong acids or bases to facilitate the reactions.

Major Products

The major products formed from these reactions include primary alcohols from oxidation and various substituted derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of bioactive molecules, enhancing their therapeutic properties.

Case Study: Synthesis of Antiviral Agents

In a study focused on developing antiviral agents, researchers incorporated tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate into their synthesis pathway. The compound served as a key intermediate, leading to the production of novel derivatives that exhibited improved efficacy against viral infections.

Organic Synthesis

This compound is also employed as a building block in organic synthesis due to its ability to undergo various chemical transformations.

Case Study: Asymmetric Synthesis

In asymmetric synthesis, tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate has been used to create chiral centers in complex molecules. For instance, its application in the synthesis of chiral amines has been documented, showcasing its utility in producing enantiomerically enriched compounds.

Data Tables

Mécanisme D'action

The mechanism of action of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate involves the stability of the tert-butyl carbocation, which facilitates the cleavage of the Boc protecting group . This stability is due to the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base . The resulting carbocation can undergo elimination or decarboxylation, leading to the formation of the desired product.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrathiafulvalene-tetraazapyrene (TAP) derivatives: These compounds exhibit similar electronic properties and are used in organic electronics.

Phenylmethoxycarbonyl (Cbz) derivatives: These compounds are used as protecting groups for amines, similar to the Boc group.

Uniqueness

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group and a pyrrolidine ring, which provides both steric hindrance and electronic effects that enhance its stability and reactivity in various chemical reactions .

Activité Biologique

Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride (CAS No. 1290191-85-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride has been linked to its interactions with various biological targets, including enzymes and receptors involved in neurological functions.

- Acetylcholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's pathology. It was observed that the compound increased cell viability in astrocytes exposed to Aβ .

In Vitro Studies

Research has indicated that Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride exhibits significant neuroprotective properties:

- Cell Viability : In cultures treated with Aβ, the compound improved cell viability by reducing oxidative stress markers such as malondialdehyde (MDA) levels .

- Cytotoxicity Assessment : At concentrations up to 100 µM, no cytotoxic effects were noted, suggesting a favorable safety profile for further development .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed results:

- Animal Models : In scopolamine-induced models of cognitive impairment, the compound showed some protective effects but was less effective than established treatments such as galantamine. This discrepancy may be attributed to bioavailability issues within the brain .

Case Studies

A recent study explored the effects of Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate; hydrochloride on cognitive function in rodent models:

- Methodology : Rodents were administered the compound alongside scopolamine to evaluate its potential in mitigating cognitive deficits.

- Results : The treatment group exhibited improved memory retention compared to controls, although statistical significance was not achieved when compared to galantamine-treated groups .

Data Summary

Propriétés

IUPAC Name |

tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLNFDWECFVSM-JPPWUZRISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.